molecular formula C13H12FNO2 B5819544 N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide

货号 B5819544
分子量: 233.24 g/mol
InChI 键: UPLLFPSBIXCOIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide, also known as BMS-986177, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). It has been developed as a potential treatment for autoimmune diseases and B-cell malignancies.

作用机制

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. By blocking BTK, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce the levels of autoantibodies and pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, it has demonstrated antitumor activity in preclinical models of B-cell lymphomas and leukemias. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

实验室实验的优点和局限性

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in various biological processes. However, its high potency may also pose challenges in interpreting the results of experiments, as non-specific effects cannot be ruled out. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide may have off-target effects on other kinases, which should be taken into consideration when designing experiments.

未来方向

There are several potential future directions for the development of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide. First, clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide in patients with autoimmune diseases and B-cell malignancies. Second, the combination of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide with other targeted therapies may enhance its efficacy and broaden its therapeutic potential. Third, further studies are needed to elucidate the role of BTK in other biological processes and diseases, which may lead to the identification of new therapeutic targets.
Conclusion:
In conclusion, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide is a novel and potent inhibitor of BTK with promising therapeutic potential for autoimmune diseases and B-cell malignancies. Its synthesis has been optimized to produce high yields of pure compound, and it has been extensively studied in preclinical models. N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide works by inhibiting the activity of BTK, and it has shown favorable biochemical and physiological effects in preclinical studies. While there are some limitations to its use in lab experiments, there are also several potential future directions for its development.

合成方法

The synthesis of N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the introduction of the cyclopropyl and fluoro groups. The final step involves the coupling of the carboxamide group to the benzofuran ring. The synthesis has been optimized to produce high yields of pure N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide.

科学研究应用

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. It has shown potent activity against BTK and has demonstrated efficacy in reducing disease activity in animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In addition, N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical models of B-cell lymphomas and leukemias.

属性

IUPAC Name

N-cyclopropyl-7-fluoro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-7-9-3-2-4-10(14)12(9)17-11(7)13(16)15-8-5-6-8/h2-4,8H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLFPSBIXCOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。